molecular formula C3H6BrNO2 B1585095 2-Bromo-2-nitropropane CAS No. 5447-97-2

2-Bromo-2-nitropropane

Cat. No.: B1585095
CAS No.: 5447-97-2
M. Wt: 167.99 g/mol
InChI Key: OADSZWXMXIWZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-nitropropane, also known as bronopol, is an organic compound with the chemical formula C3H6BrNO4. It is a white solid that is commonly used as an antimicrobial agent. The compound was first synthesized in 1897 and has since found applications in various industries due to its effective antimicrobial properties .

Mechanism of Action

Target of Action

2-Bromo-2-nitropropane, also known as Bronopol, is an organic compound with wide-spectrum antimicrobial properties . It primarily targets various bacteria, including Pseudomonas aeruginosa . The compound’s inhibitory activity against these bacteria has been demonstrated in vitro .

Mode of Action

The mode of action of this compound involves two distinct reactions with thiols. Under aerobic conditions, this compound catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant . This interaction with its targets leads to the production of active oxygen species such as superoxide and peroxide .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidation of intracellular thiols such as glutathione and cysteine . The by-products of this reaction, active oxygen species, are directly responsible for the bactericidal activity of the compound . These species also contribute to the reduced growth rate after the bacteriostatic period .

Pharmacokinetics

It is known that the compound is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds .

Result of Action

The molecular and cellular effects of this compound’s action include a period of biocide-induced bacteriostasis followed by growth at an inhibited rate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, under conditions where it decomposes (such as in an alkaline solution and/or elevated temperatures), it can liberate nitrite and low levels of formaldehyde . These decomposition products can react with any contaminant secondary amines or amides in a formulation to produce significant levels of nitrosamines .

Biochemical Analysis

Biochemical Properties

2-Bromo-2-nitropropane plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules within microbial cells. The primary mode of action involves the inhibition of thiol-containing dehydrogenase enzymes that are membrane-bound. This inhibition leads to cell leakage and eventual collapse of the microbial cell . Additionally, this compound can interact with other cellular components, such as nucleic acids and proteins, leading to the disruption of essential cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In microbial cells, it disrupts cell function by inhibiting key enzymes involved in cellular metabolism. This inhibition affects cell signaling pathways, gene expression, and overall cellular metabolism. The compound’s antimicrobial activity results in the rapid death of microbial cells, making it an effective biocide . Its impact on mammalian cells is less pronounced, although it can cause allergic contact dermatitis in some individuals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thiol groups in enzymes, leading to the inhibition of enzyme activity. This binding disrupts the normal function of enzymes involved in critical cellular processes, such as energy production and DNA replication . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further damaging cellular components . The compound’s ability to release formaldehyde also contributes to its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under acidic conditions but can degrade under alkaline conditions or elevated temperatures . Over time, this compound can break down into various by-products, some of which may have prolonged adverse effects . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity and potential carcinogenicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it can cause adverse effects, including toxicity and potential carcinogenicity . In animal studies, repeated exposure to high doses of this compound has been associated with reduced weight gain and increased mortality . The compound’s toxicity is dose-dependent, with higher doses leading to more severe effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within microbial cells. It primarily interacts with enzymes involved in energy production and cellular respiration. The compound inhibits thiol-containing dehydrogenase enzymes, disrupting the normal metabolic flux and leading to the accumulation of toxic metabolites . Additionally, this compound can be metabolized into various by-products, including 2-nitropropane-1,3-diol, which can further affect cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with intracellular components. The compound’s distribution is influenced by its chemical properties, such as solubility and stability . In microbial cells, this compound can accumulate in specific cellular compartments, leading to localized effects . In mammalian cells, the compound’s distribution is more limited, but it can still cause localized irritation and allergic reactions .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound can target specific compartments or organelles within microbial cells, such as the cell membrane and cytoplasm . This targeting is facilitated by post-translational modifications and specific binding interactions with cellular components. In mammalian cells, this compound can localize to the skin and mucous membranes, where it can cause irritation and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-nitropropane is typically synthesized through the bromination of di(hydroxymethyl)nitromethane. This precursor is derived from nitromethane via a nitroaldol reaction. The bromination process involves the use of bromine in an aqueous medium under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound has scaled up significantly since its initial synthesis. The process involves large-scale bromination reactions, often carried out in specialized reactors to handle the exothermic nature of the reaction. The compound is produced in quantities exceeding 5,000 tonnes annually, with major production facilities located in China .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-nitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    2-Bromo-2-nitropropane-1,3-diol:

    2-Bromoethanol: A simpler brominated compound with similar reactivity but fewer functional groups.

    Nitromethane: A precursor in the synthesis of this compound, with different chemical properties.

Uniqueness: this compound is unique due to its combination of bromine and nitro functional groups, which confer both antimicrobial properties and reactivity in various chemical transformations. Its stability under normal conditions and effectiveness against a wide range of microorganisms make it a valuable compound in multiple applications .

Properties

IUPAC Name

2-bromo-2-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADSZWXMXIWZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202876
Record name 2-Bromo-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-97-2
Record name 2-Bromo-2-nitropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5447-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-nitropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5447-97-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-nitropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2-nitropropane
Reactant of Route 2
2-Bromo-2-nitropropane
Reactant of Route 3
2-Bromo-2-nitropropane
Reactant of Route 4
2-Bromo-2-nitropropane
Reactant of Route 5
2-Bromo-2-nitropropane
Reactant of Route 6
2-Bromo-2-nitropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.